molecular formula C9H8ClFO B151526 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone CAS No. 177211-26-6

1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone

Cat. No. B151526
M. Wt: 186.61 g/mol
InChI Key: NOYPJFRXHUSDQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions under basic conditions, as seen in the synthesis of chalcone derivatives . Another approach is the enantioselective synthesis, which is used to obtain specific enantiomers of a compound, as demonstrated in the synthesis of enantiomerically pure diarylethanes and (S)-(-)-1-(4-fluorophenyl)ethanol . These methods could potentially be adapted for the synthesis of "1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone."

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated using computational methods and compared with experimental data such as XRD . The stability of these molecules often arises from hyper-conjugative interactions and charge delocalization, which can be analyzed using NBO analysis . These studies provide a framework for predicting the molecular structure of "1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone."

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from molecular electrostatic potential (MEP) studies, which show regions of negative and positive potential that are indicative of sites for electrophilic and nucleophilic attacks, respectively . Additionally, the presence of halogen atoms in the compounds can influence their reactivity in substitution reactions, as seen in the synthesis of polyethers .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their phase transition temperatures and thermodynamic parameters, have been characterized and can be influenced by the nature of substituents on the aromatic rings . The crystal structure of a related compound has been determined, showing that intramolecular hydrogen bonding and π-π stacking interactions can stabilize the crystal units . These findings can help predict the properties of "1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone."

Case Studies

Case studies of related compounds have shown potential biological activities, such as anti-inflammatory and anti-neoplastic effects . Molecular docking studies suggest that these compounds could exhibit inhibitory activity against various proteins, which could be relevant for the compound of interest if it shares similar structural features .

Scientific Research Applications

Synthesis and Characterization

  • Novel derivatives of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone have been synthesized and characterized, showing potential for cytotoxic evaluation on various human carcinoma cell lines, such as HeLa, HepG2, and Caco-2. This suggests its relevance in cancer research and therapy (Adimule et al., 2014).

Role in Enantioselective Synthesis

  • The compound plays a role in the enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate in the synthesis of antagonists for the CCR5 chemokine receptor which is protective against HIV infection. This highlights its importance in medicinal chemistry, particularly in the development of antiviral drugs (ChemChemTech, 2022).

Antimicrobial Studies

  • Synthesized derivatives involving 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone have demonstrated excellent antimicrobial activities, owing to the presence of chlorine as a substituent on the main nucleus. This indicates its potential application in the development of new antimicrobial agents (Sherekar et al., 2022).

Herbicide Intermediates

  • It is also used as an intermediate in the synthesis of herbicides, demonstrating its utility in agricultural chemistry. The synthesis process involves multiple steps, including the treatment of 4-chloro-2-fluoroanisole with various reagents to obtain herbicide intermediates (Zhou Yu, 2002).

Development of Schiff Bases

  • Schiff bases have been synthesized using 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone, showing notable in vitro antimicrobial activity. This application in synthesizing Schiff bases further extends its role in pharmaceutical and medicinal research (Puthran et al., 2019).

properties

IUPAC Name

1-(4-chloro-2-fluoro-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c1-5-3-7(6(2)12)9(11)4-8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYPJFRXHUSDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371445
Record name 1-(4-Chloro-2-fluoro-5-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone

CAS RN

177211-26-6
Record name 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177211-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-2-fluoro-5-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 177211-26-6
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Synthesis routes and methods

Procedure details

At 60° C., 157 g of acetyl chloride were added dropwise to a mixture of 250 g of 2-chloro-4-fluorotoluene and 267 g of aluminum chloride. The reaction mixture was stirred at 120° C. for 2 hours and then, while still at 100° C., poured onto 2 l of an ice/water mixture. 180 ml of concentrated hydrochloric acid were subsequently stirred into the resulting mixture. The product was then extracted using three times 200 ml of dichloromethane. The organic phase was then washed with 200 ml of water, dried over sodium sulfate and finally concentrated. Yield: 290 g; oil.
Quantity
157 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
267 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Three

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